7-fluoro-4aH-quinoxalin-2-one
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Overview
Description
7-fluoro-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxalin-2-one, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals and materials science . The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a compound of interest for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4aH-quinoxalin-2-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzoyl fluoride with glyoxal under acidic conditions . Another method includes the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher efficiency . The use of heterogeneous catalysis is also explored for its environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalin-2-ones, tetrahydroquinoxalines, and other quinoxaline derivatives .
Scientific Research Applications
7-fluoro-4aH-quinoxalin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-fluoro-4aH-quinoxalin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. Additionally, it can interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxalin-2-one derivatives such as:
- 6,7-difluoroquinoxalin-2-one
- 3-benzoylquinoxalin-2-one
- 2-methylquinoxalin-2-one
Uniqueness
The uniqueness of 7-fluoro-4aH-quinoxalin-2-one lies in the presence of the fluorine atom at the 7th position, which significantly alters its chemical and biological properties. This modification enhances its stability, reactivity, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5FN2O |
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Molecular Weight |
164.14 g/mol |
IUPAC Name |
7-fluoro-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4,6H |
InChI Key |
YDLMQVOSHWYLMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=NC21)F |
Origin of Product |
United States |
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